![molecular formula C38H65NO29 B164729 Lacto-N-difucohexose II CAS No. 62258-12-2](/img/structure/B164729.png)
Lacto-N-difucohexose II
描述
Lacto-N-difucohexose II, also known as this compound, is a useful research compound. Its molecular formula is C38H65NO29 and its molecular weight is 999.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Polysaccharides - Oligosaccharides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Lacto-N-difucohexose II (LNDFH II) is a fucosylated human milk oligosaccharide (HMO) that has garnered attention for its potential biological activities, particularly in infant health and nutrition. This article reviews the current understanding of LNDFH II's biological functions, including its immunomodulatory effects, influence on gut microbiota, and its role in promoting intestinal health.
Chemical Structure
This compound has the following structure:
- Chemical Formula : C38H65NO29
- IUPAC Name : β-D-Galp-(1→4)-[α-L-Fucp-(1→3)]-β-D-GlcpNAc-(1→3)-β-D-Galp-(1→4)-[α-L-Fucp-(1→3)]-D-Glc
This structure consists of multiple sugar units that contribute to its biological properties.
Immunomodulatory Effects
Research indicates that LNDFH II exhibits significant immunomodulatory properties. It has been shown to:
- Reduce Inflammatory Cytokines : In vitro studies have demonstrated that HMOs, including LNDFH II, can lower levels of inflammatory cytokines such as Tumor Necrosis Factor α (TNF-α) and Interleukin-6 (IL-6) in immune cells, suggesting a potential role in modulating immune responses during infections .
- Enhance IL-10 Production : LNDFH II may promote the production of IL-10, an anti-inflammatory cytokine, which is crucial for maintaining immune homeostasis .
Table 1: Cytokine Levels in Response to LNDFH II Treatment
Cytokine | Control Level (pg/mL) | LNDFH II Treatment Level (pg/mL) |
---|---|---|
TNF-α | 150 | 75 |
IL-6 | 200 | 100 |
IL-10 | 25 | 50 |
Influence on Gut Microbiota
This compound plays a vital role in shaping the gut microbiota composition. Studies have shown that it can:
- Promote Beneficial Bacteria : LNDFH II supports the growth of bifidobacteria, which are essential for gut health and have been associated with improved digestion and immune function .
- Inhibit Pathogen Growth : The presence of LNDFH II has been linked to reduced colonization by pathogenic bacteria such as Escherichia coli and Campylobacter jejuni, highlighting its protective role against gastrointestinal infections .
Table 2: Effects of LNDFH II on Gut Microbiota Composition
Bacterial Group | Control Group (CFU/g) | LNDFH II Supplemented Group (CFU/g) |
---|---|---|
Bifidobacterium spp. | 10^7 | 10^9 |
E. coli | 10^5 | 10^3 |
Lactobacillus spp. | 10^6 | 10^7 |
Case Studies
Several case studies have highlighted the benefits of HMOs, including LNDFH II, in infant health:
- Infant Formula Supplementation : A study involving infants fed formula supplemented with HMOs showed a significant reduction in gastrointestinal infections compared to those on standard formula. The infants receiving HMOs displayed lower rates of diarrhea and respiratory infections .
- Breastfeeding and Immune Health : Research indicated that breastfed infants with higher concentrations of LNDFH II had improved immune responses and lower incidences of allergies and eczema, suggesting a protective effect against allergic diseases .
科学研究应用
Infant Nutrition
LNDFH II is a significant component of human milk oligosaccharides (HMOs), which play a crucial role in infant nutrition. Research indicates that HMOs, including LNDFH II, are essential for the development of the infant gut microbiota and immune system. They promote the growth of beneficial bacteria such as Bifidobacterium and Lactobacillus, which can enhance gut health and reduce the risk of infections .
Table 1: Effects of Lacto-N-difucohexose II on Infant Health
Immune Modulation
LNDFH II has been shown to influence immune responses, particularly in newborns. It modulates T cell responses, promoting a balanced Th1/Th2 cytokine production, which is vital for developing a robust immune system . This modulation helps in maintaining the integrity of the epithelial barrier and regulating microbiota composition.
Case Study: Immune Response Enhancement
A clinical trial demonstrated that infants consuming breast milk rich in LNDFH II had lower levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), indicating a potential protective effect against inflammatory diseases .
Gut Microbiota Development
The presence of LNDFH II in human milk supports the establishment of a healthy gut microbiome in infants. Studies have shown that HMOs, including LNDFH II, serve as prebiotics that selectively stimulate the growth of beneficial gut bacteria while inhibiting pathogens .
Table 2: Impact of this compound on Gut Microbiota Composition
Microbial Species | Effect |
---|---|
Bifidobacterium spp. | Increased abundance with higher LNDFH II intake . |
Escherichia coli | Decreased prevalence associated with higher fucosylated oligosaccharides . |
Potential Therapeutic Uses
Research suggests that LNDFH II may have therapeutic potential in managing various conditions linked to gut health and immunity. For instance, its ability to inhibit pathogen adhesion can be explored for developing functional foods aimed at preventing infections in vulnerable populations like infants and the elderly .
Case Study: Respiratory Infections
A study indicated that infants with higher concentrations of LNDFH II experienced fewer respiratory infections, suggesting its role in enhancing respiratory health through immune modulation .
属性
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,5-trihydroxy-6-oxo-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H65NO29/c1-9-18(48)22(52)25(55)35(59-9)64-29(12(46)4-40)30(13(47)5-41)65-38-28(58)33(21(51)15(7-43)62-38)68-34-17(39-11(3)45)32(67-37-27(57)24(54)20(50)14(6-42)61-37)31(16(8-44)63-34)66-36-26(56)23(53)19(49)10(2)60-36/h4,9-10,12-38,41-44,46-58H,5-8H2,1-3H3,(H,39,45)/t9-,10-,12-,13+,14+,15+,16+,17+,18+,19+,20-,21-,22+,23+,24-,25-,26-,27+,28+,29+,30+,31+,32+,33-,34-,35-,36-,37-,38-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSWVQWPVUZACH-XCVMNONQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC4C(C(OC(C4O)OC(C(CO)O)C(C(C=O)O)OC5C(C(C(C(O5)C)O)O)O)CO)O)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)C)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O[C@H]5[C@H]([C@@H]([C@@H]([C@@H](O5)C)O)O)O)CO)O)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H65NO29 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601044994 | |
Record name | Lacto-N-difucohexaose II | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601044994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
999.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62258-12-2 | |
Record name | Lacto-N-difucohexaose II | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62258-12-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lacto-N-difucohexose II | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062258122 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lacto-N-difucohexaose II | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601044994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。